molecular formula C5H4F2N2O2 B1306379 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid CAS No. 925179-02-8

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1306379
M. Wt: 162.09 g/mol
InChI Key: IUAGBSGAPCSVAE-UHFFFAOYSA-N
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Description

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H4F2N2O2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid involves several steps. The first reported synthesis was by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride, and then with methyl hydrazine, which forms mainly the required pyrazole ring . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .


Molecular Structure Analysis

The molecular weight of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is 176.12 . The InChI code is 1S/C6H6F2N2O2/c1-3-2-4(5(11)12)10(9-3)6(7)8/h2,6H,1H3,(H,11,12) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid include the reaction of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate, followed by a reaction with methyl hydrazine . The resulting ester is then hydrolyzed with sodium hydroxide .


Physical And Chemical Properties Analysis

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a powder at room temperature . Its molecular weight is 176.12 .

Scientific Research Applications

Fungicides

  • Field : Agriculture, specifically plant protection .
  • Application : “1-Difluoromethyl-1H-pyrazole-3-carboxylic acid” is used as an intermediate in the synthesis of succinate dehydrogenase inhibitors (SDHI), a new class of fungicides . These fungicides act by inhibiting the synthesis of fatty acids, which are necessary for the growth of insect larvae .
  • Method : The compound is synthesized by reacting sodium hydroxide solution with triethyl orthoformate in the presence of hexamethylenetetramine . It’s then used to prepare difluoromethyl pyrazole amide compounds, which serve as the SDHI fungicides .
  • Results : As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .

Antifungal Activity

  • Field : Medicinal Chemistry .
  • Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
  • Method : An in vitro mycelia growth inhibition assay was used to test the activities of these compounds .
  • Results : Most of the compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .

Safety And Hazards

The safety information for 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(difluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-1-3(8-9)4(10)11/h1-2,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAGBSGAPCSVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390041
Record name 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

CAS RN

925179-02-8
Record name 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925179-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Hilpert, W Guba, TJ Woltering, W Wostl, E Pinard… - pstorage-acs-6854636.s3 …
All solvents and reagents were obtained from commercial sources and were used as received. All reactions were followed by TLC (TLC plates F254, Merck) or LCMS (liquid …
K Kiefer - 2021 - research-collection.ethz.ch
Groundwater is a major drinking water resource, providing on average 50% of domestic water supply worldwide; in several European countries, this can even be as high as 70-100%. …
Number of citations: 2 www.research-collection.ethz.ch

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